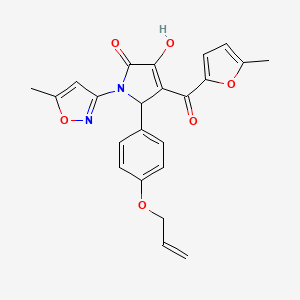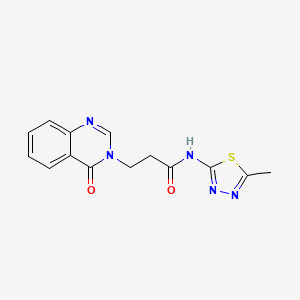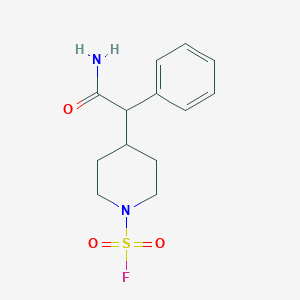
2-oxo-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a chemical compound includes its molecular formula, structure, and the functional groups present. It may also include information about its discovery or synthesis .
Synthesis Analysis
This involves the methods and steps used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Industry: Proton Pump Inhibitors
This compound contains a sulfoxide pharmacophore structure, which is significant in the pharmaceutical industry. Sulfoxides are present in more than 30% of chemicals, including widely used proton pump inhibitors. For example, Esomeprazole is a chiral sulfoxide molecule that has been effective in treating conditions like gastroesophageal reflux disease (GERD) .
Organic Synthesis: Chiral Molecule Production
The sulfoxide and sulfinamide groups in the compound are key motifs in the chiral synthesis of molecules. These groups are used as chiral auxiliaries, ligands, and organocatalysts, which are essential for producing enantiomerically pure substances, a requirement for many pharmaceuticals .
Fine Chemical Industry: Material Production
In the fine chemical industry, the compound’s sulfoxide and sulfinamide functionalities can be utilized to produce materials with specific optical properties. These materials are often used in advanced technologies such as liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs) .
Biological Activity: Drug Development
The structural components of this compound, particularly the sulfoxide group, have shown a wide range of biological activities. This makes it a valuable scaffold for the development of new drugs with potential applications in various therapeutic areas .
Asymmetric Catalysis: Enantioselective Reactions
The compound can serve as a catalyst or ligand in asymmetric catalysis, providing high enantioselectivities in reactions. This is crucial for the synthesis of chiral drugs, which can have different biological effects depending on their chirality .
Material Science: Sulfur-Containing Polymers
Due to the presence of sulfur in its structure, this compound could be involved in the synthesis of sulfur-containing polymers. These polymers have unique properties like thermal stability and chemical resistance, making them suitable for various industrial applications .
Wirkmechanismus
Target of Action
The primary target of this compound is the M2 isoform of pyruvate kinase (PKM2) . PKM2 is expressed in tumor cells and plays a crucial role in their altered metabolic regulation to support biosynthesis .
Mode of Action
The compound is believed to act as an activator of PKM2 .
Biochemical Pathways
The activation of PKM2 affects the glycolytic pathway , a crucial metabolic pathway in cells. PKM2 catalyzes the final step of glycolysis, converting phosphoenolpyruvate (PEP) to pyruvate. This reaction is coupled with the transfer of a high-energy phosphate group to ADP, producing ATP. The activation of PKM2 can therefore influence the energy balance within the cell and potentially disrupt the anabolic metabolism that supports rapid cell proliferation in tumors .
Result of Action
The activation of PKM2 by the compound can lead to a shift in the metabolic program of tumor cells. This shift may disrupt the anabolic metabolism that supports rapid cell proliferation, potentially inhibiting tumor growth .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-oxo-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c1-2-12-30(27,28)24-11-5-7-15-9-10-17(14-19(15)24)23-21(25)18-13-16-6-3-4-8-20(16)29-22(18)26/h3-4,6,8-10,13-14H,2,5,7,11-12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCWEZYZTQOMKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2H-chromene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-((1H-imidazol-1-yl)methyl)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2936952.png)


![methyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2936955.png)
![N-[2-{[1-(morpholin-4-ylcarbonyl)propyl]thio}-4-oxoquinazolin-3(4H)-yl]-2-phenylacetamide](/img/structure/B2936957.png)
![2-(4-fluorophenyl)-4-{3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2936958.png)


![Methyl 2-[(2,5-dichlorophenyl)sulfonyloxy]-5-iodobenzoate](/img/structure/B2936964.png)
![2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2936965.png)

![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-1-naphthamide](/img/structure/B2936971.png)
![1-(2,4-dichlorophenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2936972.png)
